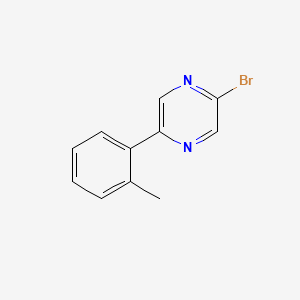
2-bromo-5-(2-methylphenyl)pyrazine
Descripción general
Descripción
2-bromo-5-(2-methylphenyl)pyrazine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a tolyl group attached to the pyrazine ring
Métodos De Preparación
The synthesis of 2-bromo-5-(2-methylphenyl)pyrazine can be achieved through several methods. One common approach involves the bromination of 5-(2-tolyl)pyrazine using bromine or a brominating agent under controlled conditions. Another method includes the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a brominated pyrazine with a tolyl group . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Análisis De Reacciones Químicas
2-bromo-5-(2-methylphenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
2-bromo-5-(2-methylphenyl)pyrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-bromo-5-(2-methylphenyl)pyrazine exerts its effects depends on the specific application and the molecular targets involvedThe exact pathways and molecular targets can vary, but they often involve key biological processes such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
2-bromo-5-(2-methylphenyl)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-(3-tolyl)pyrazine: Similar in structure but with the tolyl group attached at a different position on the pyrazine ring.
2-Bromo-5-(4-tolyl)pyrazine: Another isomer with the tolyl group in yet another position.
Other Pyrazine Derivatives: Compounds like 2-Bromo-6-(4-tolyl)pyrazine and other brominated pyrazines share similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
IUPAC Name |
2-bromo-5-(2-methylphenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXZYKQNKPJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















